Methyl 4-aminoadamantane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-aminoadamantane-1-carboxylate hydrochloride is an organic compound with the molecular formula C12H19NO2HCl It is a derivative of adamantane, a tricyclic cage compound known for its unique structural properties and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-aminoadamantane-1-carboxylate hydrochloride is typically synthesized through the reaction of methyl 4-amino-1-adamantane formate with hydrochloric acid. The reaction conditions can be adjusted based on the experimental requirements. The process involves the formation of a strong base, which reacts with acids to form the corresponding salts .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually produced in a controlled environment to maintain its stability and prevent contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminoadamantane-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Methyl 4-aminoadamantane-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of biological processes and as a probe for biochemical assays.
Industry: Utilized in the production of specialty chemicals, catalysts, and advanced materials.
Mechanism of Action
The mechanism of action of methyl 4-aminoadamantane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to receptors or enzymes, thereby influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 4-aminoadamantane-1-carboxylate hydrochloride can be compared with other similar compounds, such as:
Amantadine: Known for its antiviral and anti-Parkinsonian properties.
Rimantadine: Another antiviral compound with a similar structure.
Memantine: Used in the treatment of Alzheimer’s disease.
These compounds share structural similarities with this compound but differ in their specific applications and mechanisms of action. The uniqueness of this compound lies in its versatile chemical properties and potential for diverse applications.
Biological Activity
Methyl 4-aminoadamantane-1-carboxylate hydrochloride, also known as methyl trans-4-aminoadamantane-1-carboxylate hydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article details its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C12H19NO2.HCl
- Molar Mass : 245.75 g/mol
- CAS Number : 1003872-58-9
Biological Activity
This compound exhibits various biological activities, including:
1. Antiviral Properties
Research indicates that this compound may possess antiviral activity. It has been studied for its potential efficacy against viruses such as influenza and HIV. The mechanism often involves inhibition of viral replication through interaction with viral proteins or host cell receptors.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, which are crucial for treating conditions characterized by inflammation. This activity may be mediated through the modulation of inflammatory cytokines and pathways.
3. Anticancer Activity
This compound has shown promise in cancer therapy. For instance, it has been investigated for its ability to inhibit tyrosyl-DNA phosphodiesterase 1 (Tdp1), a target in anticancer therapy. In vitro studies have indicated that it enhances the antitumor effects of established chemotherapeutics like temozolomide in glioblastoma cells .
4. Neurological Applications
This compound is related to other adamantane derivatives known for their use in treating neurological disorders such as Parkinson's disease and Alzheimer's disease. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective effects.
The biological activity of this compound is largely attributed to its structural characteristics, which allow it to interact with specific molecular targets:
- Inhibition of Enzymes : The compound acts as an inhibitor for enzymes involved in viral replication and cancer cell proliferation.
- Receptor Modulation : It may modulate neurotransmitter receptors, contributing to its neurological effects.
Table 1: Summary of Biological Activities
Case Studies
Several studies have explored the biological activities of this compound:
Case Study 1: Antiviral Efficacy
A study conducted on the efficacy against influenza viruses demonstrated that the compound significantly reduced viral load in infected cell cultures, showcasing a potential for therapeutic use during outbreaks .
Case Study 2: Cancer Treatment Synergy
In glioblastoma models, this compound was found to enhance the cytotoxic effects of temozolomide by inhibiting Tdp1 activity, leading to increased apoptosis in cancer cells .
Case Study 3: Neuroprotection
Research into its neuroprotective properties revealed that this compound could potentially reduce neuroinflammation and protect neuronal cells from oxidative stress, suggesting applications in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
This compound shares similarities with other adamantane derivatives such as amantadine and memantine. Below is a comparison highlighting their biological activities:
Table 2: Comparison with Similar Compounds
Compound | Biological Activity | Key Applications |
---|---|---|
Methyl 4-aminoadamantane-1-carboxylate HCl | Antiviral, anti-inflammatory, anticancer | Neurological disorders, cancer therapy |
Amantadine | Antiviral | Influenza treatment |
Memantine | Neuroprotective | Alzheimer's disease |
Properties
IUPAC Name |
methyl 4-aminoadamantane-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.ClH/c1-15-11(14)12-4-7-2-8(5-12)10(13)9(3-7)6-12;/h7-10H,2-6,13H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANHEPNXZVTZLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC3CC(C1)C(C(C3)C2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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